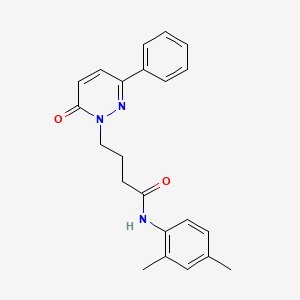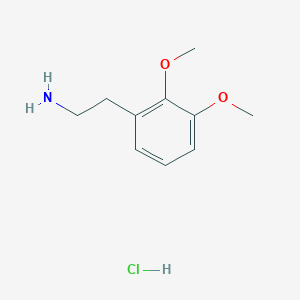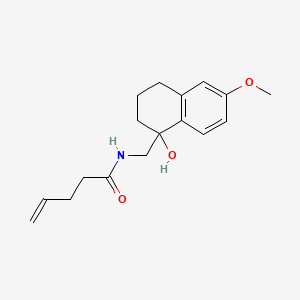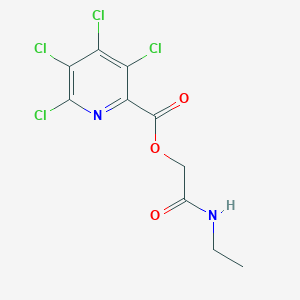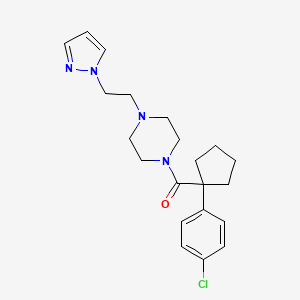
(4-(2-(1H-ピラゾール-1-イル)エチル)ピペラジン-1-イル)(1-(4-クロロフェニル)シクロペンチル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone is a synthetic organic compound, notable for its complex structure and potential applications in various scientific fields. This molecule consists of a pyrazolyl group linked to a piperazine ring, which is further connected to a cyclopentylmethanone moiety substituted with a chlorophenyl group.
科学的研究の応用
This compound has found applications in various fields due to its unique structure and chemical properties:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Potential bioactive molecule in pharmacological studies, particularly as a ligand for certain receptors.
Medicine: : Research into its potential therapeutic effects, possibly as an anti-inflammatory or anticancer agent.
Industry: : Utilized in the development of novel materials and polymers.
作用機序
Target of Action
The primary targets of this compound are currently unknown. The compound is a complex molecule with multiple functional groups, including a pyrazole ring and a piperazine ring, which could potentially interact with various biological targets .
Mode of Action
Based on its structural similarity to other piperazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Piperazine derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The presence of the piperazine ring could potentially enhance its bioavailability, as piperazine derivatives are known to have good absorption and distribution profiles .
生化学分析
Cellular Effects
For instance, some piperazine derivatives have been found to exert anxiolytic-like activity mediated by the serotonergic system and the benzodiazepine site of the GABAA receptor .
Molecular Mechanism
Related compounds have been found to interact with the serotonergic system and the benzodiazepine site of the GABAA receptor .
Metabolic Pathways
Related compounds have been found to modulate serotonergic and GABAergic pathways .
Subcellular Localization
Related compounds have been found to bind to specific sites such as the colchicine binding site of the tubulin and the active site of cholinesterase .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone can be achieved through multi-step organic synthesis:
Starting Materials
1H-pyrazole
2-bromoethylamine
Piperazine
4-chlorocyclopentanone
Methanesulfonyl chloride
Step-by-Step Synthesis
Step 1: : Alkylation of 1H-pyrazole with 2-bromoethylamine to form 1-(2-(1H-pyrazol-1-yl)ethyl)amine.
Step 2: : The intermediate amine is then reacted with piperazine to yield 4-(2-(1H-pyrazol-1-yl)ethyl)piperazine.
Step 3: : In the next step, the 4-chlorocyclopentanone is converted into its corresponding methanesulfonyl chloride derivative.
Step 4: : Finally, a nucleophilic substitution reaction between 4-(2-(1H-pyrazol-1-yl)ethyl)piperazine and the methanesulfonyl chloride derivative produces the target compound.
Industrial Production Methods
Industrial production often involves optimization of these steps to achieve higher yields and purity, possibly employing catalysts and automated synthesis systems. Scale-up procedures might also include continuous flow reactors for better control over reaction conditions.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions:
Oxidation: : The piperazine ring may be oxidized under strong oxidative conditions.
Reduction: : The carbonyl group in the cyclopentylmethanone can be reduced to an alcohol.
Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Nucleophiles such as sodium methoxide or sodium thiolate.
Major Products Formed
Oxidation: : Oxidized derivatives of the piperazine ring.
Reduction: : Corresponding alcohol of the cyclopentylmethanone moiety.
Substitution: : Substituted derivatives of the chlorophenyl group.
類似化合物との比較
Comparing this compound with other similar compounds highlights its uniqueness:
Similar Compounds
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-phenylcyclopentyl)methanone
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopentyl)methanone
Uniqueness: : The presence of the 4-chlorophenyl group in the cyclopentylmethanone moiety can significantly influence its chemical reactivity and biological activity, compared to analogs with different substituents.
特性
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O/c22-19-6-4-18(5-7-19)21(8-1-2-9-21)20(27)25-15-12-24(13-16-25)14-17-26-11-3-10-23-26/h3-7,10-11H,1-2,8-9,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQYRXMISMTBHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)CCN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2441239.png)
![1,3-bis(3-chlorophenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2441240.png)
![N-[4-(pyrimidin-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2441241.png)
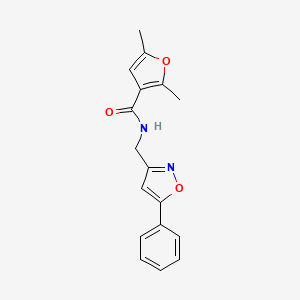
![7-CHLORO-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2441248.png)
![5-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2441249.png)
